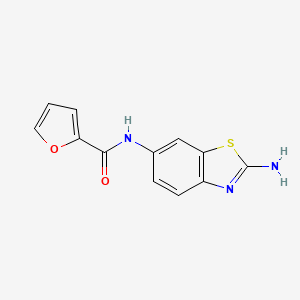

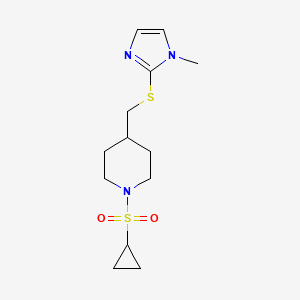

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, abbreviated as 5-MTPMPA HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and is used as a ligand in coordination chemistry and as a building block in organic synthesis. 5-MTPMPA HCl is also used in biological research to study the structure and function of proteins, enzymes, and other biomolecules. This compound has been studied extensively in recent years, and its potential applications in scientific research are vast.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

A study synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, including derivatives similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride. These compounds exhibited notable antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang et al., 2018).

Coordination Chemistry

Research involving the synthesis of copper complexes from a thiophene-containing phenol-based ligand, which resembles the compound , showed significant variations in crystal packing due to distinct anions. These findings are relevant in the field of coordination chemistry and crystal engineering (Koval et al., 2006).

Biological Imaging Applications

Fluorescent Zn(II) sensors from the Zinpyr family, containing ligands similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine, were synthesized and characterized for biological imaging applications. These sensors demonstrated improved selectivity for Zn(II) and were proven effective in vivo (Nolan et al., 2006).

Structural Tautomerism

The study of Schiff base derivatives, including those similar to the compound , revealed their structural tautomerism and stability in various solvents. This research contributes to understanding the structural behavior of Schiff base compounds in different environments (Amarasekara et al., 2009).

Catalysis and Hydroxylation of Alkanes

Research on diiron(III) complexes with ligands similar to the mentioned compound showed their potential as catalysts for selective hydroxylation of alkanes. This highlights the compound's relevance in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Luminescence Studies

A study focusing on Cd(II) coordination compounds with ligands resembling (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine demonstrated the influence of coordination modes on luminescent properties. Such research is pivotal in developing luminescent materials (Han et al., 2017).

Eigenschaften

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11;/h2-7,14H,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEKRHWFLALFBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2363839.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)